molecular formula C13H12N2O2S2 B3050252 N-Phenyl-N'-phenylsulfonylthiourea CAS No. 24539-87-5

N-Phenyl-N'-phenylsulfonylthiourea

Cat. No. B3050252
CAS RN: 24539-87-5
M. Wt: 292.4 g/mol
InChI Key: DQZVRFYALJGUCL-UHFFFAOYSA-N
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Description

N-Phenyl-N'-phenylsulfonylthiourea (PPST) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 324.4 g/mol. PPST is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

N-Phenyl-N'-phenylsulfonylthiourea exerts its inhibitory effects on metalloproteinases by binding to the active site of the enzyme and preventing it from carrying out its normal function. This binding is thought to occur through the formation of a covalent bond between the sulfur atom of N-Phenyl-N'-phenylsulfonylthiourea and a zinc ion in the active site of the enzyme.
Biochemical and Physiological Effects:
In addition to its effects on metalloproteinases, N-Phenyl-N'-phenylsulfonylthiourea has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of angiogenesis, the induction of apoptosis (programmed cell death), and the inhibition of cell migration and invasion. N-Phenyl-N'-phenylsulfonylthiourea has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-Phenyl-N'-phenylsulfonylthiourea for use in laboratory experiments is its high specificity for metalloproteinases. This specificity allows researchers to selectively inhibit the activity of these enzymes without affecting other cellular processes. However, N-Phenyl-N'-phenylsulfonylthiourea also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for research on N-Phenyl-N'-phenylsulfonylthiourea. One area of interest is the development of more potent and selective inhibitors of metalloproteinases based on the structure of N-Phenyl-N'-phenylsulfonylthiourea. Another area of interest is the investigation of the potential therapeutic applications of N-Phenyl-N'-phenylsulfonylthiourea in a variety of diseases, including cancer and arthritis. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Phenyl-N'-phenylsulfonylthiourea, as well as its potential toxicity and side effects.

Scientific Research Applications

N-Phenyl-N'-phenylsulfonylthiourea has been widely used in scientific research due to its ability to inhibit the activity of metalloproteinases, which are enzymes that play a role in a variety of physiological processes, including tissue remodeling, angiogenesis, and inflammation. N-Phenyl-N'-phenylsulfonylthiourea has been shown to have potential applications in the treatment of cancer, arthritis, and other diseases that involve abnormal metalloproteinase activity.

properties

IUPAC Name

1-(benzenesulfonyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c16-19(17,12-9-5-2-6-10-12)15-13(18)14-11-7-3-1-4-8-11/h1-10H,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZVRFYALJGUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947423
Record name N-(Benzenesulfonyl)-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-N'-phenylsulfonylthiourea

CAS RN

24539-87-5
Record name Urea, 1-phenyl-3-(phenylsulfonyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Benzenesulfonyl)-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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